molecular formula C10H11BrClN B13315648 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline

3-bromo-4-chloro-N-(cyclopropylmethyl)aniline

Cat. No.: B13315648
M. Wt: 260.56 g/mol
InChI Key: VMGPWZUFZAXLFB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is a halogenated aniline derivative with a bromine atom at position 3, a chlorine atom at position 4, and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀BrClN, yielding a molecular weight of 258.55 g/mol. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where halogen substituents enhance bioactivity and stability .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

3-bromo-4-chloro-N-(cyclopropylmethyl)aniline

InChI

InChI=1S/C10H11BrClN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

VMGPWZUFZAXLFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents N-Substituent Key Properties/Applications
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₀BrClN 258.55 Br (C3), Cl (C4) Cyclopropylmethyl Likely intermediate for bioactive molecules
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN 181.66 Cl (C4) Cyclopropylmethyl Acute toxicity (H302), skin irritation (H315)
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 Br (C4) Cyclopropylmethyl Higher molecular weight than chloro analog
3-Chloro-4-fluoro-N-(pyrazolylmethyl)aniline C₁₇H₁₄ClFN₃ 326.77 Cl (C3), F (C4) Pyrazolylmethyl Synthesized via reductive amination
2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline C₁₅H₁₉BrClN 324.68 Br (C2), Cl (C3) Bis(cyclopropylmethyl) Steric hindrance impacts reactivity

Key Observations :

  • Halogen Effects : Bromine increases molecular weight and may enhance lipophilicity compared to chlorine. The dual halogenation (Br + Cl) in the target compound likely improves electrophilic reactivity, making it a candidate for cross-coupling reactions .

Stability and Reactivity

  • 4-Chloro-N-(cyclopropylmethyl)aniline: Stable under recommended storage conditions (2–8°C) but decomposes to release toxic gases (e.g., NOx, HBr) upon combustion .
  • Brominated Derivatives : Bromine’s higher atomic weight and polarizability may reduce thermal stability compared to chlorine analogs .

Biological Activity

3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is an organic compound characterized by a unique structural arrangement that includes a bromine atom at the third position and a chlorine atom at the fourth position of the aniline ring, alongside a cyclopropylmethyl group attached to the nitrogen atom. This structure contributes to its notable biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10_{10}H10_{10}BrClN
  • Molecular Weight : 260.56 g/mol

Biological Activity Overview

Research has demonstrated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline exhibits significant biological activity, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further drug development.

The biological activity of this compound is likely influenced by its halogen substituents and cyclopropylmethyl group, which enhance its interaction with biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Its structural features could facilitate binding to receptors or other protein targets, altering their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(3-fluorophenyl)benzenesulfonamideSulfonamide group instead of anilineDifferent functional group affects reactivity
3-bromo-N-methyl-4-methylanilineLacks cyclopropylmethyl groupSimpler structure may limit biological activity
4-bromo-N-(cyclopropylmethyl)anilineBromine at the fourth positionPositioning alters chemical reactivity

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anticancer Research : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Binding Affinity Studies : Interaction studies indicated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline has a high binding affinity for certain receptors involved in cancer progression, which may explain its anticancer properties. Further research is needed to elucidate the specific pathways affected by this compound .

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